molecular formula C20H17ClN6O B15214924 Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- CAS No. 125802-54-2

Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-

Cat. No.: B15214924
CAS No.: 125802-54-2
M. Wt: 392.8 g/mol
InChI Key: ANERCZQBVFWRPO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 125802-54-2) features a purine core substituted at position 6 with a 4-aminophenyl group, at position 2 with chlorine, and at position 9 with a phenylmethyl (benzyl) group. An acetamide moiety is attached to the para-position of the phenyl ring (Figure 1) . Applications: Purine derivatives are widely explored for their biological activity, particularly in nucleotide analog therapies and kinase inhibition.

Properties

CAS No.

125802-54-2

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide

InChI

InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

ANERCZQBVFWRPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomerism

  • N-[3-((2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl]acetamide (CAS 125827-88-5): Differs in the acetamide’s position (meta vs. para on the phenyl ring). The para-substitution in the target compound may enhance planarity and π-π stacking with biological targets compared to the meta isomer, which introduces steric hindrance .

Substitution at Purine Position 9

  • (1-Adamantyl){4-[(2-Chloro-9-(ribofuranosyl)-9H-purin-6-yl)amino]phenyl}methanone (): Replacing benzyl with adamantane and ribofuranosyl groups increases steric bulk and hydrophobicity.
  • 2-Chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine ():
    A 4-methylbenzyl group introduces additional hydrophobicity, which may improve metabolic stability but reduce solubility compared to the unsubstituted benzyl group in the target compound .

Halogen Substitution at Position 2

  • N2-(Substituted phenyl)-9-cyclopentyl-2-fluoro-purin-6-amine ():
    Fluorine’s electronegativity and smaller size compared to chlorine may alter electronic distribution and binding affinity. Chlorine’s stronger electron-withdrawing effect could enhance electrophilic reactivity in the target compound .

Functional Group Variations

  • Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino) (CAS 125802-53-1): Replacing acetamide with a nitrile group eliminates hydrogen-bonding capacity, likely reducing interactions with polar residues in biological targets .

Table 1: Key Properties of Selected Analogs

Compound (CAS) Molecular Formula Key Substituents LogP* Solubility (mg/mL)* Bioactivity Notes
125802-54-2 (Target) C₂₀H₁₇ClN₆O 2-Cl, 9-benzyl, para-acetamide ~3.5 <0.1 (DMSO) Kinase inhibition potential
125827-88-5 (Meta isomer) C₂₀H₁₇ClN₆O 2-Cl, 9-benzyl, meta-acetamide ~3.4 <0.1 (DMSO) Reduced target affinity vs. para
125802-53-1 (Benzonitrile analog) C₁₉H₁₃ClN₆ 2-Cl, 9-benzyl, para-cyano ~4.2 <0.01 (DMSO) Lower solubility, altered H-bonding
366-44-9 (Fluoroacetamide) C₉H₉ClFNO 2-Cl, 4-fluoro-2-methylphenyl ~2.8 ~1.5 (Ethanol) Herbicidal activity

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